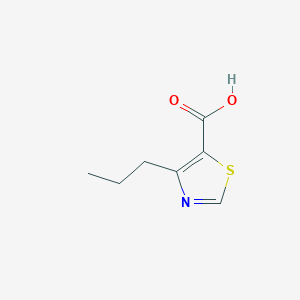

4-Propylthiazole-5-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-propyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-2-3-5-6(7(9)10)11-4-8-5/h4H,2-3H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVOAOXPQOJLQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SC=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Propylthiazole 5 Carboxylic Acid and Its Analogues

Established Synthetic Routes to the Thiazole (B1198619) Core with Propyl Substitution

Cyclization Reactions for Formation of the 1,3-Thiazole Ring

The formation of the 1,3-thiazole ring is a cornerstone of synthesizing 4-propylthiazole-5-carboxylic acid. Several classical and modified cyclization reactions are employed for this purpose.

The Hantzsch thiazole synthesis is a widely recognized and versatile method for constructing the thiazole ring. nih.govsynarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide or a related compound containing an N-C-S fragment. nih.govsynarchive.com For the synthesis of derivatives of this compound, a key starting material would be an α-haloketone bearing a propyl group at the appropriate position. The reaction proceeds through the initial formation of an α-thioketone, which then undergoes cyclization and dehydration to yield the thiazole ring. acgpubs.org The Hantzsch synthesis is adaptable, allowing for the preparation of thiazoles with various substituents at positions 2, 4, and 5 by choosing the appropriate starting materials. nih.gov One-pot multicomponent variations of the Hantzsch synthesis have been developed to improve efficiency and yield. acgpubs.orgresearchgate.net

Another notable method is the Cook-Heilbron thiazole synthesis , which leads to the formation of 5-aminothiazoles. wikipedia.org This reaction occurs between α-aminonitriles and reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions. wikipedia.orgpharmaguideline.com While this method primarily yields 5-aminothiazoles, these can potentially be converted to the desired carboxylic acid derivative through subsequent functional group transformations.

The following table provides a summary of key cyclization reactions for thiazole synthesis:

| Reaction Name | Key Reactants | Product Type | Key Features |

|---|---|---|---|

| Hantzsch Thiazole Synthesis | α-Haloketone, Thioamide/Thiourea | Substituted Thiazoles | Versatile for substitution at positions 2, 4, and 5. nih.gov |

| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide/Dithioacid | 5-Aminothiazoles | Proceeds under mild, often aqueous, conditions. wikipedia.org |

Functional Group Interconversions at the Carboxylic Acid Moiety

Once the thiazole ring with the desired substitution pattern is formed, or as a strategy to introduce the carboxylic acid group, various functional group interconversions can be employed.

A common route to thiazole-5-carboxylic acids involves the hydrolysis of a corresponding ester, such as an ethyl or methyl ester. For instance, treatment of a thiazole-2-carboxylic acid ethyl ester with lithium hydroxide (B78521) in a mixture of methanol (B129727) and water can yield the corresponding carboxylic acid. nih.gov Similarly, thiazole-5-carboxylate esters can be hydrolyzed to the carboxylic acid. researchgate.net

Amide functionalities can also be introduced. For example, a thiazole carboxylic acid can be reacted with oxalyl chloride to form the acid chloride, which is then reacted with an amine to produce the corresponding amide. nih.gov This highlights the versatility of the carboxylic acid group as a handle for further derivatization.

The following table outlines common functional group interconversions at the carboxylic acid moiety:

| Transformation | Reagents | Product |

|---|---|---|

| Ester Hydrolysis | LiOH, H2O/MeOH | Carboxylic Acid |

| Amide Formation | 1. Oxalyl chloride, DMF (cat.) 2. Amine | Amide |

Introduction of the Propyl Substituent at the C-4 Position

The introduction of the propyl group at the C-4 position of the thiazole ring is a critical step in the synthesis of the target molecule. This can be achieved either by incorporating the propyl group into one of the starting materials for the cyclization reaction or by functionalizing a pre-formed thiazole ring.

In the context of the Hantzsch synthesis, a key precursor would be an α-haloketone containing a propyl group adjacent to the carbonyl. For example, 1-bromo-2-pentanone could serve as a building block.

Alternatively, late-stage C-H alkylation of a pre-formed thiazole can be a powerful strategy. nih.gov Radical alkylation methods, such as the Minisci reaction, can introduce alkyl groups onto the heterocyclic core. nih.gov These reactions typically involve the generation of an alkyl radical which then attacks the electron-deficient thiazole ring. nih.gov

Novel Approaches and Strategic Advancements in Thiazole Carboxylic Acid Synthesis

Recent advancements in synthetic organic chemistry have provided new tools for the construction and functionalization of thiazole carboxylic acids, with a focus on improving efficiency, selectivity, and sustainability.

Transition-Metal Catalyzed Coupling Reactions for Regioselective Substitution

Transition-metal catalysis has emerged as a powerful tool for the regioselective functionalization of thiazoles. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, have been investigated for the arylation of the 4- and 5-positions of the thiazole ring. researchgate.net

Direct C-H activation has become a particularly attractive strategy for introducing substituents onto the thiazole core, as it avoids the need for pre-functionalized starting materials. wordpress.com Palladium catalysts have been shown to facilitate the direct arylation of thiazoles, with the regioselectivity often being controlled by the reaction conditions and the nature of the substituents already present on the ring. wordpress.comrsc.orgnih.gov For instance, the C5 position is often favored for electrophilic attack, while the C2 position can be deprotonated under basic conditions, leading to functionalization at that site. wordpress.com Selective C4-arylation has been achieved using boronic acids in the presence of a palladium catalyst and an oxidant. wordpress.com

The following table summarizes some transition-metal catalyzed reactions for thiazole functionalization:

| Reaction Type | Catalyst/Reagents | Position Functionalized | Key Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)2/Xantphos, NMM | Variable | Coupling of a thiazole halide with a boronic acid. nih.gov |

| Direct C-H Arylation | Pd(OAc)2, ligand, oxidant | C2, C4, or C5 | Regioselectivity can be controlled by reaction conditions. wordpress.comrsc.orgnih.gov |

Green Chemistry Principles in the Preparation of Thiazole Derivatives

In recent years, there has been a significant push towards developing more environmentally friendly methods for the synthesis of thiazole derivatives. bepls.comresearchgate.netnih.gov These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Microwave-assisted synthesis has been widely adopted as a green technique for the preparation of thiazoles. nih.govrsc.orgmdpi.comtandfonline.com Microwave irradiation can significantly reduce reaction times, improve yields, and sometimes eliminate the need for a solvent. bepls.comnih.govtandfonline.com For example, the Hantzsch thiazole synthesis can be carried out efficiently under microwave conditions. nih.gov

The use of green solvents, such as water or polyethylene (B3416737) glycol (PEG), and the development of catalyst-free and solvent-free reaction conditions are other important aspects of green thiazole synthesis. bepls.com One-pot, multicomponent reactions are also considered green as they reduce the number of synthetic steps and purification procedures, leading to higher atom economy. acgpubs.orgnih.govnih.govacs.org The use of reusable catalysts, such as silica-supported tungstosilisic acid, further enhances the green credentials of these synthetic methods. mdpi.comresearchgate.net

The following table highlights some green chemistry approaches in thiazole synthesis:

| Green Chemistry Approach | Examples | Benefits |

|---|---|---|

| Microwave-Assisted Synthesis | Hantzsch reaction, multicomponent reactions | Reduced reaction times, higher yields, less energy consumption. nih.govtandfonline.com |

| Green Solvents | Water, PEG-400 | Reduced environmental impact. bepls.com |

| Catalyst-Free/Solvent-Free Reactions | Grinding reactants in a mortar and pestle | Minimizes waste and use of hazardous substances. researchgate.net |

| Reusable Catalysts | Silica-supported tungstosilisic acid, NiFe2O4 nanoparticles | Facilitates catalyst recovery and reuse, reducing costs and waste. acs.orgmdpi.com |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| 5-aminothiazole |

| 1-bromo-2-pentanone |

| Thiazole-2-carboxylic acid ethyl ester |

| Thiazole-5-carboxylate ester |

Stereoselective Synthesis of Chiral this compound Analogues

The introduction of chirality into thiazole-containing molecules is of significant interest for developing enantiomerically pure compounds. chemicalbook.com While direct stereoselective synthesis of this compound is not extensively documented, established asymmetric synthesis principles can be applied to create chiral analogues. These methods include chiral pool synthesis, the use of chiral auxiliaries, and asymmetric catalysis.

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials, such as amino acids or carbohydrates. For instance, chiral α-chloroaldehydes, which can be prepared from natural amino acids, serve as valuable precursors for the stereoselective synthesis of chiral β-lactams and could conceivably be adapted for thiazole synthesis. mdpi.com By starting with a chiral building block that contains the propyl group or a precursor, the stereocenter is carried through the reaction sequence to the final thiazole product.

Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. For example, a chiral auxiliary attached to one of the reactants in a cyclization reaction can control the formation of a specific enantiomer. While not specific to the title compound, efficient syntheses of chiral polyaminothiazoles have been achieved using resin-bound chiral polyamines in a Hantzsch-type thiazole synthesis. nih.gov Similarly, a highly diastereoselective vinyl Grignard addition to an N-tosyl analogue of Garner's aldehyde demonstrates the power of an auxiliary group to direct the formation of a specific stereoisomer, a strategy applicable to creating chiral side chains on the thiazole ring. nih.gov

Asymmetric Catalysis: This powerful technique employs a chiral catalyst to favor the formation of one enantiomer over the other. For thiazole synthesis, a chiral catalyst could be used in the key ring-forming step or in a reaction that installs a chiral center onto a pre-formed thiazole ring. For example, copper-catalyzed asymmetric reactions have been developed for the enantioselective functionalization of olefins, a method that could be used to prepare chiral precursors for thiazole synthesis.

The table below summarizes these conceptual approaches for stereoselective synthesis.

| Method | Principle | Potential Application to Thiazole Synthesis | Reference Example |

| Chiral Pool Synthesis | Use of enantiomerically pure starting materials. | Starting from a chiral amino acid to introduce a stereocenter in the propyl side chain. | Preparation of chiral α-chloroaldehydes from amino acids. mdpi.com |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct a reaction. | Attaching a chiral auxiliary to a reactant in the Hantzsch thiazole synthesis. | Synthesis of chiral polyaminothiazoles on a solid support. nih.gov |

| Asymmetric Catalysis | Use of a chiral catalyst to create a stereocenter. | Enantioselective functionalization of a precursor molecule before thiazole ring formation. | Copper-catalyzed enantioselective acylcyanation of alkenes. |

Derivatization Strategies for this compound

The functional group handles on the this compound scaffold allow for extensive chemical modification. The carboxylic acid group and the C-2 position of the thiazole ring are primary sites for derivatization, enabling the creation of diverse chemical libraries.

The carboxylic acid at the C-5 position is a versatile handle for derivatization into esters, amides, and hydrazides, which are common functional groups in biologically active molecules. nih.gov The synthesis of amides from thiazole-5-carboxylic acids is a well-established transformation.

A general and efficient method involves a two-step procedure. First, the carboxylic acid is activated, typically by converting it into a more reactive acyl chloride. This is commonly achieved by treating the carboxylic acid with reagents like oxalyl chloride or thionyl chloride, often in an inert solvent such as dichloromethane (B109758) (CH₂Cl₂) with a catalytic amount of N,N-dimethylformamide (DMF). organic-chemistry.org

Once the acyl chloride is formed, it is reacted with a primary or secondary amine to yield the corresponding amide. organic-chemistry.org An acid scavenger, such as triethylamine (B128534) or N,N-diisopropylethylamine, is usually added to neutralize the hydrochloric acid byproduct. organic-chemistry.org This methodology has been successfully applied to synthesize a variety of N-substituted 2-phenyl-4-trifluoromethylthiazole-5-carboxamides. organic-chemistry.orgencyclopedia.pub The same activated acyl intermediate can be reacted with alcohols or hydrazines to produce esters or hydrazides, respectively.

The table below outlines the typical reaction sequence for amide formation.

| Step | Reagents | Purpose | Reference |

| 1. Acid Activation | Oxalyl chloride, cat. DMF, in CH₂Cl₂ | Convert carboxylic acid to reactive acyl chloride. | organic-chemistry.org |

| 2. Amide Formation | Amine (R-NH₂), N,N-diisopropylethylamine, in CH₂Cl₂ | Couple acyl chloride with amine to form amide bond. | organic-chemistry.org |

The C-2 position of the thiazole ring is susceptible to modification, particularly through deprotonation or metal-catalyzed cross-coupling reactions. chemicalbook.com The acidity of the C-2 proton allows for its removal by a suitable base, creating a nucleophile that can react with various electrophiles.

Modern synthetic methods have provided powerful tools for C-H functionalization. For instance, copper-catalyzed direct arylation of heterocycle C-H bonds with aryl iodides represents an efficient way to install aryl groups at the C-2 position. frontiersin.org This reaction typically uses a combination of copper iodide (CuI) and a base like lithium tert-butoxide. frontiersin.org Palladium catalysis has also been employed for C-H functionalization, such as the decarbonylative difluoromethylation of azoles at the C-2 position. frontiersin.org These methods allow for the late-stage modification of the thiazole core, which is highly valuable in medicinal chemistry for structure-activity relationship studies.

The thiazole ring can serve as a building block for more complex, polycyclic structures. Thiazolo[3,2-a]pyrimidines, a class of fused heterocyclic systems, can be synthesized via multi-component reactions. mdpi.com One approach involves a one-pot, three-component reaction between a thiourea, an α-haloketone, and an electron-deficient alkyne like dimethyl acetylenedicarboxylate (B1228247) (DMAD). mdpi.com

Bisthiazoles, molecules containing two thiazole rings, are another important structural motif. These can be synthesized through various strategies. One method involves the reaction of a bis-thiosemicarbazone with two equivalents of an α-halocarbonyl compound. frontiersin.orgnih.gov For example, 1,4-cyclohexane-bis-thiosemicarbazone can be reacted with α-haloketones or hydrazonoyl chlorides to generate symmetrical bis-thiazole derivatives. nih.gov Homocoupling reactions of 5-bromothiazole (B1268178) derivatives, catalyzed by palladium complexes, have also been used to create 5,5'-bisthiazole systems. nih.gov

The following table summarizes strategies for these advanced constructions.

| Target Structure | Synthetic Strategy | Key Reactants | Reference |

| Fused Thiazole (Thiazolopyrimidine) | Three-component one-pot reaction | Thiourea, α-haloketone, DMAD | mdpi.com |

| Bisthiazole | Cyclization of bis-thiosemicarbazone | 1,4-Cyclohexane-bis-thiosemicarbazone, α-haloketone | frontiersin.orgnih.gov |

| Bisthiazole | Homocoupling Reaction | 5-Bromothiazole derivative, Pd catalyst | nih.gov |

Structure Activity Relationship Sar Studies of 4 Propylthiazole 5 Carboxylic Acid Derivatives

Design Principles for Modulating Biological Potency and Selectivity

Inspired by the structures of known drugs, such as the anticancer agent dasatinib, researchers have designed series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. nih.gov In these designs, the thiazole-5-carboxamide (B1230067) core acts as a scaffold, and modifications are introduced to probe the specific requirements for activity against different cell lines. For instance, while some derivatives show broad activity, others exhibit high selectivity, such as potent effects on leukemia cells with significantly less activity against mammary or colon carcinoma cells. nih.gov This highlights a key design principle: fine-tuning peripheral substituents can dramatically alter the selectivity profile of the core scaffold.

Rational design strategies also employ computational methods, such as molecular docking, to predict how analogs will bind to a target protein. nih.gov This allows for the prioritization of compounds for synthesis, focusing on those with the highest predicted affinity and most favorable binding modes. The development of kinase inhibitors, for example, has utilized docking calculations based on the x-ray crystal structures of target enzymes to guide the synthesis of analogs with improved potency. nih.gov

Influence of Positional and Substituent Effects on Bioactivity Profiles

The biological activity of thiazole-5-carboxylic acid derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring and its appended groups. researchgate.net SAR studies have consistently shown that even minor chemical changes can lead to significant shifts in potency and target specificity.

One prominent example is the development of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives as inhibitors of xanthine (B1682287) oxidase (XO), an enzyme implicated in gout. researchgate.net Research in this area demonstrated that the substitution pattern on the 2-benzamido ring is critical for inhibitory activity. Specifically, the presence of a fluorine atom at the para-position of the phenyl ring led to a compound (5b) with excellent XO inhibitory activity (IC₅₀ = 0.57 µM). researchgate.net A chloro-substituted analog (5c) also showed significant potency. researchgate.net This indicates a strong preference for electron-withdrawing groups at this position for this particular biological target.

| Compound | Substituent (R) on Benzamido Ring | XO Inhibitory Activity (IC₅₀ µM) |

| 5b | p-Fluoro | 0.57 |

| 5c | p-Chloro | 0.91 |

| Data sourced from a study on 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives as potential xanthine oxidase inhibitors. researchgate.net |

In the context of anticancer research, studies on 2-phenyl-4-trifluoromethylthiazole-5-carboxamide derivatives revealed the importance of substituents on both the 2-phenyl ring and the 5-carboxamide moiety. researchgate.netmdpi.com The highest activity against the HCT-8 cell line was found in a derivative that combined a 2-chlorophenyl group at the thiazole's 2-position with a 4-chloro-2-methylphenyl amido group at the 5-position. mdpi.com This demonstrates that synergistic effects between substituents at different positions can be crucial for maximizing the desired bioactivity.

Similarly, in a series of 2-amino-thiazole-5-carboxylic acid phenylamides designed as potential anti-tumor agents, the substituent on the N-phenyl ring of the carboxamide played a decisive role in cell-line selectivity. nih.gov The compound N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d) was highly potent against human K563 leukemia cells but was significantly less active or inactive against solid tumor cell lines like MCF-7 and MDA-MB 231. nih.gov This underscores how positional and substituent variations can be leveraged to create compounds with highly specific activity profiles.

Rational Design Approaches for Targeted Compound Development

Rational design combines an understanding of a biological target's structure and mechanism with computational tools and synthetic chemistry to create novel, highly specific molecules. This approach moves beyond random screening to a more focused and efficient method of drug discovery.

A clear example of this is the development of non-purine xanthine oxidase (XO) inhibitors. researchgate.net Using the FDA-approved drug febuxostat (B1672324), which features a thiazole (B1198619) ring, as a structural template, researchers rationally designed a new series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives. researchgate.net The design hypothesis was that by mimicking key structural features of febuxostat while introducing novel substitutions, it would be possible to create new XO inhibitors with potent activity. researchgate.net This structure-based design approach proved successful, leading to the identification of several highly potent compounds. researchgate.net

Molecular docking simulations are a cornerstone of rational design, allowing scientists to visualize and predict the binding of a ligand to a protein's active site. nih.govresearchgate.net In the search for inhibitors of mucin 1 (MUC1), a protein associated with breast cancer, docking studies were used to analyze the binding modes of newly synthesized 4-methylthiazole-5-carboxylic acid derivatives. researchgate.net This in silico analysis helped to rationalize the observed biological activities and guide the design of future analogs. Similarly, structure-based pharmacophore modeling and molecular docking were employed to design novel pyrazole-based inhibitors of protein tyrosine phosphatase 1B (PTP1B). nih.gov

Furthermore, synthetic strategies are often designed to facilitate the rapid exploration of SAR. For instance, developing synthetic routes that allow for the late-stage introduction of diverse substituents enables the creation of a large library of related compounds from a common intermediate. nih.gov This approach, often utilizing methods like palladium-catalyzed cross-coupling reactions, is highly efficient for building a comprehensive understanding of the SAR for a given chemical scaffold. nih.gov

Mechanistic Investigations of Biological Activities of Thiazole Carboxylic Acid Scaffolds

Antimicrobial Research Focus

Thiazole (B1198619) derivatives have demonstrated a broad spectrum of antimicrobial activities. Their mechanisms of action are diverse, targeting various essential pathways in bacteria, fungi, viruses, and protozoa. The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic regions, may facilitate their interaction with and penetration of microbial cell membranes. mdpi.com

While specific studies on the molecular targets of 4-Propylthiazole-5-carboxylic acid are not extensively documented, research on structurally related thiazole compounds provides insight into their antibacterial mechanisms. A significant area of investigation is the inhibition of bacterial enzymes essential for survival. For instance, derivatives of 4,5-dihydrothiazole-4-carboxylic acid have been identified as novel inhibitors of metallo-β-lactamases (MBLs). researchgate.net These bacterial enzymes are responsible for conferring resistance to β-lactam antibiotics, a cornerstone of antibacterial therapy. By inhibiting MBLs, these thiazole derivatives can potentially restore the efficacy of existing antibiotics. researchgate.net

Another identified target for thiazole-containing compounds is DNA gyrase, an enzyme crucial for bacterial DNA replication. researchgate.net Molecular docking studies have shown that certain thiazole scaffolds can bind to this enzyme, inhibiting its function and thus preventing bacterial proliferation. researchgate.net Furthermore, modifications to the thiazole ring have been shown to enhance antibacterial activity, indicating the importance of the scaffold in drug design. researchgate.net

The table below summarizes the antibacterial activity of selected thiazole derivatives.

| Compound Class | Bacterial Target | Organism(s) | Effect |

| 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids | Metallo-β-lactamase (IMP-1) | Pseudomonas aeruginosa | Inhibition of enzyme activity researchgate.net |

| Thiazole-containing scaffolds | DNA gyrase | Not specified | Inhibition of enzyme activity researchgate.net |

| 4-Phenyl analogue of thiazole | Not specified | MRSA | MIC: 940 µg/ml, MBC: 1880 µg/ml researchgate.net |

Thiazole carboxylic acid scaffolds have shown considerable promise as antifungal agents. Studies on various thiazole derivatives suggest that their primary mode of action may involve disruption of the fungal cell wall and/or cell membrane. nih.govnih.gov This interference with the cell's primary defense can lead to leakage of cellular contents and ultimately cell death. nih.govnih.gov

One specific molecular target identified for some thiazole derivatives is CYP51 (lanosterol 14α-demethylase), an enzyme critical for the biosynthesis of ergosterol (B1671047). researchgate.net Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of ergosterol synthesis compromises the integrity and function of the fungal membrane. nih.gov Molecular docking studies have indicated that thiazole-type molecules can interact with key amino acid residues in the active site of CYP51. researchgate.net

The antifungal activity of some newly synthesized thiazole derivatives has been found to be comparable or even superior to established antifungal agents like nystatin (B1677061) against Candida albicans. nih.gov

The following table details the antifungal activity of certain thiazole derivatives.

| Compound Class | Fungal Target/Mechanism | Organism(s) | Effect |

| Thiazole derivatives with a cyclopropane (B1198618) system | Fungal cell wall and/or cell membrane | Candida albicans | MIC range: 0.008–7.81 µg/mL nih.gov |

| Heteroaryl(aryl) thiazole-type molecules | CYP51 | Candida albicans | Inhibition of ergosterol biosynthesis researchgate.net |

The thiazole nucleus is a component of several compounds with demonstrated antiviral activity against a wide range of viruses, including HIV, herpes simplex virus (HSV), and influenza viruses. researchgate.netnih.gov While specific research on the antiviral pathways of this compound is limited, the broader class of thiazole derivatives has been explored for its potential to interfere with viral life cycles.

For instance, certain 2,3-disubstituted quinazolin-4(3H)-ones containing a carboxylic acid moiety have shown distinct antiviral activity against Herpes simplex and vaccinia viruses. nih.gov The development of novel thiazole compounds is considered a promising avenue for identifying new antiviral agents, with some molecules exhibiting activity in the nanomolar range. researchgate.net The versatility of the thiazole scaffold allows for the synthesis of derivatives that can be optimized as lead structures for potent and selective antiviral drugs. nih.gov

Information regarding the specific antiprotozoal mechanisms of this compound or related thiazole carboxylic acids is not widely available in the current literature. However, the general biological activity of thiazole derivatives suggests potential for activity against protozoan parasites. nih.gov Further research is needed to explore and characterize the antiprotozoal modulations of this class of compounds.

Anticancer Research Perspectives

The thiazole scaffold is a key feature in a number of anticancer agents. nih.gov Research into thiazole carboxylic acid derivatives has revealed their potential to inhibit key enzymes involved in cancer cell proliferation and survival.

Thiazole carboxylic acid derivatives have been investigated as inhibitors of several enzymes that play crucial roles in cancer progression.

One area of focus is the inhibition of mucin oncoproteins, such as MUC1, which are implicated in malignancies like breast cancer. researchgate.netnih.gov A series of novel 4-methylthiazole-5-carboxylic acid derivatives were synthesized and evaluated for their anti-breast cancer activity. researchgate.netnih.gov In vitro studies demonstrated that these compounds could inhibit the proliferation of MDA-MB-231 breast adenocarcinoma cell lines, with some derivatives showing potent activity. researchgate.netnih.gov

Another promising target for thiazole-based inhibitors is monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in pro-tumorigenic signaling pathways. nih.gov Thiazole-5-carboxylate derivatives have been developed as selective MAGL inhibitors. nih.gov Certain compounds in this class have shown significant growth inhibition against non-small cell lung cancer and breast cancer cell lines in the National Cancer Institute's 60-cell line screen. nih.gov

Furthermore, some thiazole derivatives have been found to act as inhibitors of lactate (B86563) dehydrogenase (LDH), an enzyme crucial for the altered glycolytic metabolism of many invasive tumors. nih.gov By inhibiting LDH, these compounds can reduce the ability of cancer cells to proliferate. nih.gov Substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives have also demonstrated potent anti-proliferative activity across a range of tumor cell lines, inducing cell cycle arrest at the G0/G1 phase. nih.gov

The table below presents research findings on the anticancer activity of selected thiazole carboxylic acid derivatives.

| Compound Class | Enzyme/Pathway Target | Cancer Cell Line(s) | Effect |

| 4-Methylthiazole-5-carboxylic acid derivatives | Mucin oncoprotein (MUC1) | MDA-MB-231 (Breast adenocarcinoma) | Inhibition of cell proliferation researchgate.netnih.gov |

| Thiazole-5-carboxylate derivatives | Monoacylglycerol lipase (MAGL) | EKVX, HOP-92 (Non-small cell lung), MDA-MB-468, MDA-MB-231/ATCC (Breast) | Growth inhibition (GI50 values as low as 0.34 µM) nih.gov |

| 1-H-Pyrazol-1-yl-thiazoles | Lactate dehydrogenase (LDH) | Not specified | Inhibition of enzyme activity nih.gov |

| 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives | Cell cycle | Various hematologic and solid tumor cell lines | G0/G1 cell cycle arrest, anti-proliferative activity nih.gov |

Modulation of Cell Cycle Regulation

The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. mdpi.com Thiazole-containing compounds have been identified as potential modulators of the cell cycle, often through the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. mdpi.com For instance, some phenyl-pyridine-2-carboxylic acid derivatives have been shown to induce a G1 phase arrest in the cell cycle of cancer cells, preventing them from entering the DNA synthesis (S) phase. nih.gov This arrest is a critical mechanism for controlling uncontrolled cell growth. While direct evidence for this compound is not yet available, the structural similarities to other researched thiazole derivatives suggest it could potentially interact with cell cycle regulatory proteins. The identification of novel chemical probes that can inhibit specific phases of the cell cycle is a crucial area of research for developing new anti-cancer therapeutics. nih.gov

Targeted Signaling Pathway Interventions

Thiazole derivatives have been shown to intervene in various cellular signaling pathways that are crucial for cell growth, survival, and apoptosis (programmed cell death). koreascience.kr One of the most critical pathways implicated in cancer is the PI3K/Akt/mTOR pathway, which is often hyperactivated in tumor cells, leading to increased proliferation and survival. koreascience.kr Research has demonstrated that certain thiazole derivatives can act as dual inhibitors of PI3K and mTOR, effectively shutting down this pro-survival signaling cascade. nih.gov

Another significant signaling cascade is the MAPK/ERK pathway, which also plays a central role in cell proliferation and differentiation. nih.gov The ability of thiazole-based compounds to interact with and modulate these pathways highlights their potential as targeted therapeutic agents. koreascience.kr The specific interactions of this compound with these signaling molecules remain to be elucidated, but the thiazole core provides a versatile scaffold for designing inhibitors that can target key nodes in these pathways.

Anti-inflammatory Research

Chronic inflammation is a key contributor to a wide range of diseases. The anti-inflammatory potential of thiazole carboxylic acid derivatives has been a significant area of investigation.

Cyclooxygenase (COX) Enzyme Modulation

Cyclooxygenase (COX) enzymes, particularly COX-2, are pivotal in the inflammatory process as they catalyze the production of prostaglandins, which are key inflammatory mediators. nih.gov The inhibition of COX enzymes is a well-established strategy for reducing inflammation. Research has shown that certain thiazole derivatives can effectively modulate COX activity. For example, some 5-methylthiazole-thiazolidinone conjugates have been identified as selective COX-1 inhibitors. mdpi.com Furthermore, studies have demonstrated the transformation of known COX inhibitors into 5-lipoxygenase inhibitors by replacing the carboxylic acid moiety with a 4-hydroxythiazole group, indicating the versatility of the thiazole scaffold in modulating enzymes of the arachidonic acid pathway. nih.gov While direct studies on this compound are pending, its structural features suggest a potential for interaction with the active sites of COX enzymes.

Pathways in Inflammatory Response Attenuation

Beyond direct enzyme modulation, thiazole derivatives can attenuate the inflammatory response through various other pathways. This includes the inhibition of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6). nih.govresearchgate.net For instance, certain 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid derivatives have demonstrated the ability to suppress the generation of these inflammatory cytokines. nih.gov The attenuation of these signaling molecules is crucial in mitigating the downstream effects of the inflammatory cascade. The potential of this compound to modulate these inflammatory pathways warrants further investigation.

Antioxidant Research

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous pathological conditions.

Antidiabetic Research

The therapeutic potential of thiazole derivatives in metabolic disorders is an active area of investigation. The mechanism of action for compounds like 2-Bromo-4-propylthiazole-5-carboxylic acid involves interactions with specific molecular targets, which can include enzymes or receptors pertinent to metabolic regulation. The precise pathways and molecular targets can differ based on the specific derivative and its intended application.

While the broader class of thiazole derivatives has been explored for its effects on insulin (B600854) sensitivity, specific research detailing the direct modulation of insulin sensitivity pathways by this compound is not extensively documented in the currently available literature. The biological activity of such compounds is generally understood to stem from their interaction with various molecular targets, which could potentially include components of the insulin signaling cascade.

Neurodegenerative Disease Research

The interaction of this compound with cholinesterase enzymes is a key area of interest in the context of neurodegenerative diseases. While the general principle of enzyme inhibition by small molecules is well-established, specific kinetic data and detailed interaction models for this particular compound are subjects of ongoing research. The biological effects of such thiazole derivatives are often dependent on their ability to modulate the activity of specific enzymes.

The antioxidant capabilities of thiazole derivatives, such as 2-Bromo-4-propylthiazole-5-carboxylic acid, suggest a potential role in mitigating neuroinflammation and promoting neuroprotection. By scavenging free radicals, these compounds can help protect cells from oxidative stress, a key pathological process in many neurodegenerative disorders. The specific molecular interactions driving these potential neuroprotective effects are a focus of current scientific inquiry.

General Enzyme and Receptor Interactions

The exploration of how a compound like this compound interacts with biological systems is fundamental to understanding its potential therapeutic effects. This typically involves detailed studies on its engagement with specific enzymes and cellular receptors.

Inhibition Kinetics and Binding Affinity Studies

Comprehensive studies on the inhibition kinetics and binding affinity of this compound have not been identified in the reviewed scientific literature. Such studies are crucial for determining the compound's potency and mechanism of action as an inhibitor. Typically, these investigations would involve a series of enzyme assays to measure key parameters.

Table 1: Hypothetical Data Table for Inhibition Kinetics and Binding Affinity

| Parameter | Description | Value for this compound |

| IC₅₀ (Half-maximal inhibitory concentration) | The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. | Data not available |

| Kᵢ (Inhibition constant) | An indication of the potency of an inhibitor; it represents the concentration required to produce half-maximum inhibition. | Data not available |

| Kₑ (Equilibrium constant) | A measure of the binding affinity between the compound and the target. | Data not available |

| Mode of Inhibition | The mechanism by which the inhibitor affects the enzyme (e.g., competitive, non-competitive, uncompetitive). | Data not available |

Identification of Novel Protein Targets

The identification of specific protein targets for this compound is a key step in elucidating its biological function. Methodologies such as affinity chromatography, proteomics-based approaches, and computational modeling are often employed for this purpose. At present, there is no publicly available research detailing the specific protein targets of this compound.

Table 2: Potential Methodologies for Novel Protein Target Identification

| Methodology | Description | Application to this compound |

| Affinity Chromatography | A method of separating a biomolecule from a mixture, based on a highly specific interaction such as that between an antigen and antibody, enzyme and substrate, or receptor and ligand. | Not reported |

| Chemical Proteomics | The use of chemical probes to study protein function and interactions in a complex biological sample. | Not reported |

| Yeast Two-Hybrid Screening | A molecular biology technique used to discover protein-protein interactions and protein-DNA interactions by testing for physical interactions between two proteins or a single protein and a DNA molecule, respectively. | Not reported |

| Computational Docking | A molecular modeling technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Not reported |

Computational and Theoretical Chemistry Applications in Research on 4 Propylthiazole 5 Carboxylic Acid

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for elucidating the binding mechanism and affinity of potential drug candidates like 4-Propylthiazole-5-carboxylic acid. The process involves placing the 3D structure of the ligand into the active site of a receptor and evaluating the interaction energy using a scoring function.

In studies involving similar thiazole (B1198619) derivatives, molecular docking has been successfully employed to identify key interactions with various protein targets. For instance, research on thiazole-based compounds has revealed binding modes with enzymes such as carbonic anhydrase, cyclooxygenase (COX), and various kinases, which are often implicated in cancer and inflammation. nih.govnih.gov The docking of these compounds typically highlights the importance of hydrogen bonds, hydrophobic interactions, and pi-stacking with specific amino acid residues in the protein's active site. nih.gov

For this compound, the carboxylic acid group is a prime candidate for forming strong hydrogen bonds with polar residues (like Arginine, Lysine, or Asparagine), while the propyl group can engage in hydrophobic interactions within the binding pocket. The thiazole ring itself can participate in various non-covalent interactions. Docking simulations can quantify these interactions, providing a binding energy score (often in kcal/mol) that helps rank its potential efficacy against different targets.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value/Description |

| Target Protein | Aurora Kinase A (Hypothetical) |

| Docking Software | AutoDock Vina |

| Binding Energy | -8.5 kcal/mol |

| Key Interacting Residues | Lys162, Glu211, Leu263 |

| Hydrogen Bonds | Carboxylic acid moiety with the backbone NH of Ala213; Thiazole nitrogen with the side chain of Lys162. |

| Hydrophobic Interactions | Propyl group with Leu139, Val147, and Leu263 in the hydrophobic pocket. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. rsc.org By identifying key molecular properties (descriptors) that influence activity, QSAR can guide the rational design of more potent and selective analogs.

For a class of compounds like thiazole carboxylic acids, a QSAR study would involve compiling a dataset of derivatives with varying substituents and their corresponding measured biological activities (e.g., IC₅₀ values). Molecular descriptors, which quantify various aspects of the molecule's physicochemical properties, are then calculated. These can include:

2D Descriptors: Molecular weight, LogP (lipophilicity), polar surface area (PSA), and counts of hydrogen bond donors/acceptors.

3D Descriptors: Molecular shape indices, dipole moment, and solvent-accessible surface area.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build an equation that links these descriptors to the observed activity. mdpi.com For this compound, a QSAR model could reveal the optimal length and nature of the alkyl chain at the 4-position or suggest other beneficial substitutions on the thiazole ring to enhance a specific biological effect.

Table 2: Key Molecular Descriptors for this compound Relevant to QSAR Studies

| Descriptor | Calculated Value (Illustrative) | Significance in QSAR Models |

| Molecular Weight | 171.21 g/mol | Influences absorption and distribution. |

| LogP (Octanol-Water Partition Coefficient) | 1.85 | Measures lipophilicity, affecting membrane permeability. |

| Topological Polar Surface Area (TPSA) | 65.1 Ų | Predicts transport properties and cell permeability. |

| Hydrogen Bond Donors | 1 (from -COOH) | Crucial for specific interactions with target residues. |

| Hydrogen Bond Acceptors | 3 (from N, O, S) | Important for forming hydrogen bonds with the target. |

| Rotatable Bonds | 3 | Relates to conformational flexibility and binding entropy. |

Electronic Structure Analysis and Reactivity Predictions

Electronic structure analysis, often performed using quantum mechanical methods like Density Functional Theory (DFT), provides profound insights into a molecule's stability, reactivity, and electronic properties. nih.gov For this compound, DFT calculations can map the electron density distribution, identify the most reactive sites, and calculate fundamental properties that govern its chemical behavior.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. dntb.gov.uaacs.org Analysis of the molecular electrostatic potential (MEP) map can visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for non-covalent interactions. For instance, the MEP would likely show a negative potential around the carboxylic oxygen atoms and the thiazole nitrogen, indicating their role as hydrogen bond acceptors.

Table 3: Hypothetical Quantum Chemical Properties of this compound from DFT Analysis

| Parameter | Value (Illustrative) | Interpretation |

| HOMO Energy | -6.8 eV | Indicates the ability to donate an electron. |

| LUMO Energy | -1.5 eV | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Reflects chemical reactivity and stability. |

| Dipole Moment | 3.2 Debye | Measures the overall polarity of the molecule. |

| Electron Affinity | 1.4 eV | Energy released when an electron is added. |

| Ionization Potential | 6.7 eV | Energy required to remove an electron. |

Molecular Dynamics Simulations for Conformational and Binding Analysis

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. acs.org An MD simulation of the this compound-protein complex, initiated from a docked pose, can assess the stability of the binding and reveal conformational changes in both the ligand and the target. acs.orgnih.gov

During an MD simulation, researchers track metrics like the Root Mean Square Deviation (RMSD) of the ligand to see if it remains stably bound in the active site or if it drifts away. rsc.org The Root Mean Square Fluctuation (RMSF) of protein residues can identify which parts of the protein become more or less flexible upon ligand binding. Furthermore, MD simulations allow for the analysis of key interactions, such as hydrogen bonds, over the simulation period, confirming whether the interactions predicted by docking are maintained. This provides a more rigorous validation of the binding hypothesis. worldscientific.com

Table 4: Analysis Metrics from a Hypothetical 100 ns MD Simulation of a this compound-Protein Complex

| Analysis Metric | Result (Illustrative) | Interpretation |

| Ligand RMSD | Average: 1.5 Å | The ligand remains stably bound in the active site without significant deviation. |

| Protein RMSF | Peaks at residues 85-92 | Indicates flexibility in a loop region near the binding site upon ligand interaction. |

| Hydrogen Bond Occupancy | Carboxylic acid-Lys162 H-bond present for 92% of the simulation. | Confirms a stable and persistent key hydrogen bond interaction. |

| Radius of Gyration (Rg) | Stable around 18.5 Å | The protein maintains its overall compact structure, indicating no major unfolding. acs.org |

| Binding Free Energy (MM-PBSA) | -45.5 kcal/mol | A theoretical estimation of the binding affinity, confirming favorable interaction. |

In silico Prediction of Biological Activity and Target Engagement

For this compound, predictive models like PASS (Prediction of Activity Spectra for Substances) can suggest a spectrum of potential biological activities based on its structure, such as enzyme inhibition or receptor antagonism. researchgate.net These predictions can help prioritize which biological assays should be performed experimentally. Concurrently, ADME prediction tools assess its "drug-likeness" by evaluating compliance with rules like Lipinski's Rule of Five, which helps to forecast oral bioavailability. These integrated in silico assessments provide a holistic view of the compound's potential, guiding further development and minimizing late-stage failures. researchgate.net

Table 5: Illustrative In Silico Predicted Bioactivity and Drug-Likeness Profile for this compound

| Prediction Type | Parameter | Predicted Outcome |

| Biological Activity (PASS) | Kinase Inhibitor | Probable Activity (Pa > 0.7) |

| Anti-inflammatory | Probable Activity (Pa > 0.6) | |

| GPCR Ligand | Possible Activity (Pa > 0.4) | |

| Drug-Likeness | Lipinski's Rule of Five | 0 Violations |

| Ghose Filter | Compliant | |

| Veber's Rule | Compliant | |

| ADME Prediction | Human Intestinal Absorption | High |

| BBB Permeability | Low | |

| CYP2D6 Inhibitor | Unlikely |

Advanced Analytical Methodologies for Research on Thiazole Carboxylic Acids

Spectroscopic Techniques for Structural Elucidation of Newly Synthesized Compounds

Spectroscopy is fundamental to the characterization of novel chemical entities. By interacting with molecules using various forms of electromagnetic radiation, these techniques reveal detailed information about atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic compounds. It provides information on the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a thiazole (B1198619) carboxylic acid, the acidic proton of the carboxyl group (–COOH) is highly distinctive. Due to deshielding and hydrogen bonding, it typically appears as a broad singlet in the far downfield region of the spectrum, often around 10–12 ppm. libretexts.orglibretexts.org Protons on the carbon adjacent to the carboxylic acid are deshielded and absorb in the 2-3 ppm range. libretexts.org For 4-propylthiazole-5-carboxylic acid, the protons of the propyl group would exhibit characteristic splitting patterns and chemical shifts.

¹³C NMR Spectroscopy: The carbonyl carbon of a carboxylic acid is strongly deshielded and appears in the ¹³C NMR spectrum in the range of 165 to 185 ppm. pressbooks.pub The carbon atoms of the thiazole ring and the propyl group would have distinct signals, allowing for complete structural assignment. The chemical shifts are influenced by the electronic environment, with carbons bonded to electronegative atoms like nitrogen and sulfur appearing at different fields.

Interactive Data Table: Expected NMR Chemical Shifts (δ) for this compound Please note: The following are expected values based on typical ranges for the functional groups and data from analogous compounds. libretexts.orglibretexts.orgpressbooks.pub

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-C OOH ) | ~12.0 (broad singlet) | 165 - 185 |

| Thiazole Ring Proton | Varies | Varies |

| Propyl Group (-C H₂CH₂CH₃) | ~2.5-3.0 (triplet) | ~30-40 |

| Propyl Group (-CH₂C H₂CH₃) | ~1.5-1.8 (sextet) | ~20-25 |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are detected.

For this compound (molecular formula C₇H₉NO₂S), the molecular ion peak [M]⁺ would confirm its molecular weight. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group ([M-17]) and the entire carboxyl group ([M-45]). libretexts.org Other significant fragments would likely arise from the cleavage of the propyl chain and the thiazole ring, providing further structural evidence. A study involving a 1,3-thiazinane-4-carboxylic acid derivative utilized selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for trace analysis, a technique also applicable here. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Carboxylic acids display highly characteristic absorptions in an IR spectrum. pressbooks.pub

The most prominent feature is the very broad O–H stretching absorption, which spans from approximately 3300 to 2500 cm⁻¹. pressbooks.pub This broadness is a result of strong intermolecular hydrogen bonding that causes carboxylic acids to exist as dimers in the solid state and in concentrated solutions. libretexts.org The carbonyl (C=O) stretch of the carboxyl group gives rise to an intense band between 1760 and 1690 cm⁻¹. acs.org For dimeric, saturated acids, this peak is typically centered around 1710 cm⁻¹. pressbooks.pub Additionally, a C–O stretching vibration is expected in the 1320-1210 cm⁻¹ region. acs.org Studies on other thiazole carboxylic acids confirm these characteristic absorption patterns. ulpgc.esulpgc.es

Interactive Data Table: Characteristic IR Absorptions for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretch | 3300 - 2500 | Very Broad, Strong |

| C=O (Carboxylic Acid) | Stretch | 1760 - 1690 | Strong, Sharp |

| C-O (Carboxylic Acid) | Stretch | 1320 - 1210 | Medium |

Chromatographic Methods for Purity Assessment and Separation in Research Samples

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile compounds like thiazole carboxylic acids.

A common approach is reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. chemicalpapers.comnih.gov For instance, a method developed for other heterocyclic carboxylic acids used a Kromasil C8 column with a mobile phase of acetonitrile (B52724) and water, with detection by UV spectroscopy. nih.gov The purity of a this compound sample can be determined by injecting a solution into the HPLC system. The compound will elute at a specific retention time, and the area of its corresponding peak in the chromatogram is proportional to its concentration. The presence of other peaks would indicate impurities. Method validation according to ICH guidelines ensures the reliability of the results for routine quality control. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal, a precise map of electron density can be generated, revealing the exact positions of atoms in the crystal lattice and the absolute conformation of the molecule.

For thiazole carboxylic acid derivatives, X-ray studies have provided critical structural insights. nih.govdntb.gov.ua Research on 2,4-dimethyl-1,3-thiazole-5-carboxylic acid, for example, detailed how molecules are connected in the crystal by an interplay of O–H···N and C–H···O hydrogen bonds, forming polymeric chains. nih.govdntb.gov.ua It is expected that this compound would also form such hydrogen-bonded networks, likely involving the carboxylic acid's OH group and the thiazole ring's nitrogen atom. ulpgc.es This technique would unambiguously confirm the planar structure of the thiazole ring and the conformation of the propyl and carboxylic acid substituents relative to the ring.

Broader Research Applications and Future Directions for 4 Propylthiazole 5 Carboxylic Acid

Role as a Precursor in Agrochemical Research and Development

The thiazole (B1198619) moiety is a recognized pharmacophore in the agrochemical industry, forming the core of various fungicides, herbicides, and insecticides. For instance, Thiamethoxam is a systemic insecticide of the neonicotinoid class, and Tiabendazole is a fungicide used to control mold and blight on fruits and vegetables. While specific, large-scale applications of 4-Propylthiazole-5-carboxylic acid in commercial agrochemicals are not extensively documented, its structural framework is highly relevant.

Research into related compounds, such as (R)-2-aryl-4,5-dihydrothiazole-4-carboxylic acid derivatives, has shown notable and broad-spectrum antifungal activities, suggesting that this class of molecules holds potential as lead structures for developing new antifungal agents. nih.gov These derivatives have demonstrated efficacy against plant pathogens like Cercospora arachidicola, Alternaria solani, and Phytophthora capsici. nih.gov The synthesis of novel agrochemicals often involves the derivatization of core heterocyclic structures. The carboxylic acid group on this compound serves as a key handle for creating amides, esters, and other functional groups, enabling the generation of large libraries of compounds for screening. The 4-propyl group can influence the compound's lipophilicity, which is a critical parameter for its uptake and transport within a plant or target pest. Therefore, this compound is a valuable building block for the discovery of new, potentially more effective and environmentally benign agrochemicals.

Exploration in Materials Science for Functional Polymers and Optoelectronic Applications

Thiazole-containing compounds are increasingly explored in materials science for their unique electronic and physical properties. They have been incorporated into the core units of thermotropic liquid crystalline materials and are studied for their potential in creating functional polymers. acs.orgresearchgate.net The electron-rich nature of the thiazole ring can be harnessed to design materials with specific optoelectronic characteristics.

While the direct integration of this compound into functional polymers or optoelectronic devices is an emerging area, its structure offers significant potential. The carboxylic acid function allows it to be polymerized, for example, into polyesters or polyamides. The thiazole ring, incorporated into a polymer backbone, can contribute to the material's thermal stability and electronic properties. The propyl group at the 4-position can be used to modulate solubility and intermolecular packing, which are crucial for processing and for the final properties of thin films used in electronic devices. The investigation of such polymers could lead to the development of novel materials for applications in sensors, organic light-emitting diodes (OLEDs), or organic photovoltaics (OPVs), representing a significant future direction for this class of compounds.

Emerging Research Areas in Chemical Biology and Biotechnology

In the realms of chemical biology and biotechnology, thiazole derivatives are powerful tools for probing biological systems and developing new therapeutic agents. The thiazole core is present in numerous compounds with demonstrated anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. nih.govacs.orgnih.gov

Recent studies highlight the potential of the 4-alkylthiazole-5-carboxylic acid scaffold. For example, a derivative, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, was found to ameliorate hyperglycemia, improve insulin (B600854) sensitivity, and reduce inflammatory markers in animal models of diabetes. nih.gov Other research has focused on synthesizing derivatives of 4-methylthiazole-5-carboxylic acid as potential anticancer agents that target specific oncoproteins like MUC1. researchgate.net Furthermore, 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as a novel class of inhibitors for metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. researchgate.net

These findings underscore the potential of this compound as a key intermediate in drug discovery. Its structure can be systematically modified to create novel derivatives for screening against a wide range of biological targets. The propyl group, being larger than the more commonly studied methyl group, may offer unique steric and hydrophobic interactions within protein binding sites, potentially leading to compounds with improved potency or selectivity. Emerging research could focus on synthesizing libraries based on this scaffold to explore new enzyme inhibitors, receptor modulators, and antimicrobial agents.

Challenges and Opportunities in Thiazole Carboxylic Acid Research

Despite the immense potential of thiazole carboxylic acids, their development is not without challenges. The synthesis of specifically substituted thiazoles can be complex. acs.org Conventional methods may require hazardous reagents, involve multiple steps, and sometimes result in low yields or the formation of difficult-to-separate byproducts. nih.govacs.org For instance, the poor solubility of certain starting materials can complicate reaction conditions and limit the scalability of synthetic routes. nih.gov Overcoming these synthetic hurdles is a significant challenge that requires the development of more efficient, robust, and environmentally friendly methodologies.

These challenges, however, create numerous opportunities. There is a growing emphasis on "green chemistry" approaches to synthesize thiazole derivatives, utilizing renewable starting materials, non-toxic catalysts, and milder reaction conditions like microwave or ultrasound-assisted synthesis. nih.gov Such innovations can make the production of compounds like this compound more cost-effective and sustainable.

The vast, largely unexplored chemical space of substituted thiazole carboxylic acids presents a major opportunity for drug discovery and materials science. acs.orgrsc.org The ability to functionalize the core thiazole ring at multiple positions allows for fine-tuning of a molecule's physicochemical and biological properties. This opens doors for designing multi-targeted agents, such as compounds with both anticancer and antibacterial properties, which could address complex diseases and antimicrobial resistance. nih.gov The continued exploration of structure-activity relationships (SAR) for this class of compounds will undoubtedly lead to the discovery of novel molecules with enhanced efficacy and improved safety profiles, solidifying the importance of thiazole carboxylic acid research for years to come.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Propylthiazole-5-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of thiazole-carboxylic acid derivatives typically involves cyclocondensation reactions. For example, pyrazole-carboxylic acid analogs are synthesized by reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine under reflux, followed by basic hydrolysis to yield the carboxylic acid . For 4-propylthiazole derivatives, introducing the propyl group may require alkylation or Suzuki coupling using Pd(PPh₃)₄ catalysts in deoxygenated DMF/water mixtures, as demonstrated in pyrazole-based syntheses . Optimization involves varying reaction time, temperature, and stoichiometry of boronic acid derivatives to improve yield.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, thiazole ring vibrations at 1500–1600 cm⁻¹) .

- NMR Spectroscopy : ¹H NMR reveals proton environments (e.g., propyl group CH₂/CH₃ signals at δ 0.8–1.5 ppm; thiazole protons at δ 7–8 ppm). ¹³C NMR confirms carboxylate carbon at ~170 ppm .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated vs. observed m/z for C₇H₉NO₂S: 171.04) .

Q. How can purity and stability be assessed for this compound under varying storage conditions?

- Methodological Answer :

- HPLC Analysis : Use a C18 column with UV detection (λ = 254 nm) to quantify purity. Mobile phases like acetonitrile/water (acidified with 0.1% TFA) resolve impurities .

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 1 month) coupled with LC-MS identify hydrolysis or oxidation products. Store at –20°C in inert atmospheres to prevent thiazole ring degradation .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved for this compound?

- Methodological Answer : Contradictions may arise from tautomerism or rotameric equilibria. For example:

- Variable Temperature (VT) NMR : Cooling to –40°C slows exchange processes, resolving split peaks caused by rotational isomers of the propyl group .

- DFT Calculations : Compare computed NMR chemical shifts (using B3LYP/6-311+G(d,p)) with experimental data to validate structural assignments .

Q. What computational strategies predict the reactivity of this compound in enzyme-binding studies?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., thiazole binding to kinase active sites). Propyl and carboxylate groups contribute to hydrophobic and hydrogen-bonding interactions .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energies (MM/PBSA) .

Q. How do structural modifications (e.g., substituting the propyl group) affect bioactivity in SAR studies?

- Methodological Answer :

- Synthetic Analogs : Replace the propyl group with methyl, allyl, or aryl groups via Suzuki-Miyaura coupling .

- Biological Assays : Test analogs against target enzymes (e.g., IC₅₀ measurements for kinase inhibition). Correlate substituent hydrophobicity/electron-withdrawing effects with activity .

- Data Analysis : Use multivariate regression (e.g., CoMFA) to model steric/electronic contributions to potency .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for this compound derivatives?

- Methodological Answer :

- Reproducibility Checks : Verify reaction conditions (e.g., inert atmosphere for Pd-catalyzed steps) .

- Byproduct Identification : Use LC-MS to detect side products (e.g., depropylated thiazoles) that reduce yield .

- Yield Optimization : Design a Doehlert matrix experiment to test variables (catalyst loading, temperature, solvent ratio) and identify optimal conditions .

Analytical Method Development

Q. What advanced chromatographic methods separate this compound from structurally similar impurities?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IG-U column with hexane/isopropanol (90:10) to resolve enantiomers if chiral centers exist .

- UHPLC-MS/MS : Employ a 1.7-µm C18 column for high-resolution separation. MRM mode enhances specificity for trace impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.